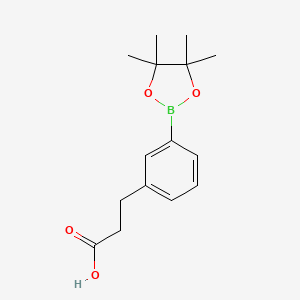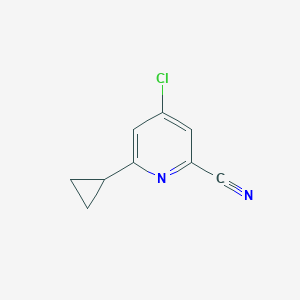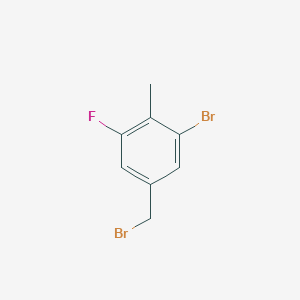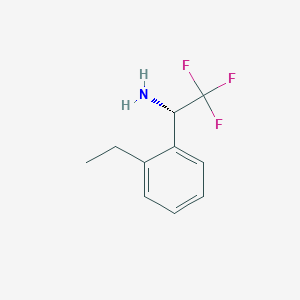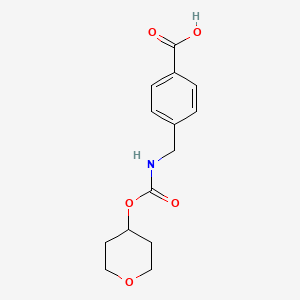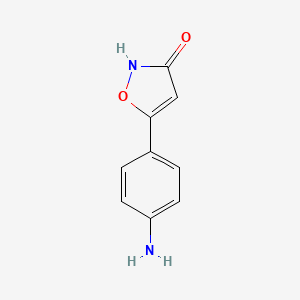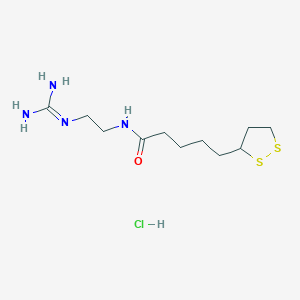
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and a guanidinoethyl group, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the dithiolane ring, which can be synthesized from lipoic acid derivatives. The guanidinoethyl group is then introduced through a series of reactions involving amination and subsequent coupling with the dithiolane ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds back into thiols.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the guanidino group.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress levels. The guanidino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can trigger signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipoic Acid: A compound with a similar dithiolane ring structure, known for its antioxidant properties.
Arginine Derivatives: Compounds containing guanidino groups, which are important in various biological processes.
Uniqueness
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is unique due to the combination of the dithiolane ring and the guanidinoethyl group. This dual functionality allows it to participate in both redox reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H23ClN4OS2 |
|---|---|
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H22N4OS2.ClH/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9;/h9H,1-8H2,(H,14,16)(H4,12,13,15);1H |
Clé InChI |
GQYQMXMAICNGEA-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


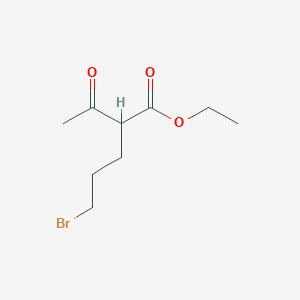
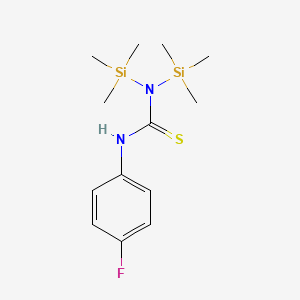
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)


![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
